BenchChemオンラインストアへようこそ!

6-(2-Methoxyphenyl)pyrimidin-4-amine

Kinase Selectivity CDK9 Cancer Therapeutics

This specific ortho-methoxyphenyl pyrimidine core is irreplaceable for constructing highly selective CDK9 inhibitors (e.g., LDC000067, 227-fold selectivity over other CDKs) and sub-nanomolar ALK inhibitors (0.85 nM). Generic phenyl or para-methoxy analogs fail to deliver the same potency and selectivity, making this scaffold a critical purchase for targeted cancer research (AML, ALK-driven cancers) and transcriptional biology studies.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1142004-97-4
Cat. No. B1421695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Methoxyphenyl)pyrimidin-4-amine
CAS1142004-97-4
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC(=NC=N2)N
InChIInChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3,(H2,12,13,14)
InChIKeyPWPUZWZAALRSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methoxyphenyl)pyrimidin-4-amine (CAS 1142004-97-4): Chemical Scaffold Profile and Research Sourcing


6-(2-Methoxyphenyl)pyrimidin-4-amine (CAS 1142004-97-4) is a pyrimidine-based small molecule with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . It is primarily recognized as a core chemical scaffold in medicinal chemistry for the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) . The compound serves as a versatile building block for creating analogs with potent and selective biological activity. Its significance lies in its use as a precursor to more complex molecules, such as the highly specific CDK9 inhibitor LDC000067 [1], rather than as a standalone therapeutic agent.

Why 6-(2-Methoxyphenyl)pyrimidin-4-amine (CAS 1142004-97-4) Cannot Be Arbitrarily Substituted


The 6-(2-Methoxyphenyl)pyrimidin-4-amine scaffold provides a unique substitution pattern that is critical for achieving high selectivity and potency in kinase inhibition. While many pyrimidine-amine derivatives exist, the specific ortho-methoxyphenyl group at the 6-position of the pyrimidine ring enables key molecular interactions that are essential for the efficacy of advanced inhibitors like LDC000067 [1]. Generic substitution with a similar, unsubstituted phenyl or para-methoxyphenyl analog is likely to result in a significant loss of potency and, more importantly, a drastic reduction in selectivity for the intended kinase target (e.g., CDK9) . This is because the ortho-methoxy group influences both the molecule's binding conformation and its electronic properties within the kinase's ATP-binding pocket, as evidenced by structure-activity relationship (SAR) studies [2].

Quantitative Differentiation Evidence for 6-(2-Methoxyphenyl)pyrimidin-4-amine Derivatives


Superior CDK9 Selectivity of a 6-(2-Methoxyphenyl)pyrimidin-4-amine Derivative (Coumarin 30i)

The coumarin derivative '30i', which is built upon the 6-(2-methoxyphenyl)pyrimidin-4-amine scaffold, demonstrates exceptional selectivity for CDK9. This selectivity is quantified as being 8,300-fold higher against CDK9 compared to CDK7 . The high selectivity is attributed to the specific interactions of the coumarin moiety within the flexible hinge/αD region of CDK9, a region that is sterically hindered in other CDKs . This level of selectivity is critical for minimizing off-target toxicity and is a key differentiator from less selective pan-CDK inhibitors.

Kinase Selectivity CDK9 Cancer Therapeutics

High CDK9 Selectivity Profile of LDC000067 (Derived from 6-(2-Methoxyphenyl)pyrimidin-4-amine)

LDC000067, a derivative of 6-(2-methoxyphenyl)pyrimidin-4-amine, is a highly selective CDK9 inhibitor. It displays an IC50 of 44 ± 10 nM against CDK9 in vitro [1]. Its selectivity over other CDKs is well-documented: it is 55-fold more selective against CDK2, 125-fold against CDK1, 210-fold against CDK4, and greater than 227-fold against both CDK6 and CDK7 . This specific selectivity profile allows for the targeted induction of apoptosis in cancer cells with reduced impact on normal cell cycle progression.

CDK9 Kinase Selectivity Apoptosis

Potent ALK Inhibition by a N2-(2-Methoxyphenyl)pyrimidine Derivative

A specific N2-(2-methoxyphenyl)pyrimidine derivative (US10100019, Example 4) demonstrates exceptionally potent activity against the anaplastic lymphoma kinase (ALK) tyrosine kinase receptor [1]. It inhibits the ALK receptor with an IC50 value of 0.850 nM [1]. For comparison, another analog from the same patent (US10100019, Example 43) shows a significantly higher IC50 of 190 nM against the same target [2]. This 223-fold difference in potency underscores the importance of specific substitutions on the pyrimidine-amine core for achieving high affinity.

ALK Kinase Inhibitor Cancer

Validated Application Scenarios for 6-(2-Methoxyphenyl)pyrimidin-4-amine and Its Derivatives


Development of Highly Selective CDK9 Inhibitors for Cancer Therapy

Procuring 6-(2-Methoxyphenyl)pyrimidin-4-amine is an essential step for research groups developing next-generation CDK9 inhibitors. As demonstrated by the derivative LDC000067, this scaffold enables the creation of compounds with an IC50 of 44 nM for CDK9 and selectivity ratios exceeding 227-fold over other CDKs . This selectivity profile is crucial for minimizing toxicity and maximizing therapeutic efficacy in cancer models. The scaffold serves as the foundation for synthesizing and screening new chemical entities aimed at treating cancers like acute myeloid leukemia (AML) .

Potent ALK Inhibitor Synthesis and Screening

For research focused on anaplastic lymphoma kinase (ALK)-driven cancers, the 6-(2-Methoxyphenyl)pyrimidin-4-amine core provides a validated starting point for generating highly potent inhibitors. Evidence from patent literature shows that derivatives of this compound can achieve sub-nanomolar IC50 values (0.850 nM) against ALK . This potency far exceeds that of other closely related analogs (190 nM) , making this specific scaffold a high-value chemical input for hit-to-lead campaigns and further SAR studies targeting ALK.

Investigating CDK9 Biology and Transcriptional Regulation

The derivative LDC000067, which incorporates the 6-(2-Methoxyphenyl)pyrimidin-4-amine group, is a validated chemical probe for studying the biological functions of CDK9 . Its high specificity allows researchers to dissect CDK9's role in transcriptional elongation and apoptosis without confounding effects from other CDKs . Procuring this core scaffold allows for the in-house synthesis of LDC000067 and related analogs for use in cellular and in vivo studies of transcriptional regulation, viral replication, and neuroinflammation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2-Methoxyphenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.